molecular formula C8H7ClN2O2S B13124731 Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate

Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B13124731
M. Wt: 230.67 g/mol
InChI Key: KOAAQRICGDIYCS-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that belongs to the class of thienopyrazoles This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrazole ring The presence of a chloro substituent and an ethyl ester group further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired thienopyrazole compound .

Industrial Production Methods

Industrial production of ethyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thiols or thioethers.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Amino or thio-substituted thienopyrazoles.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiols or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate
  • Methyl 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

ethyl 3-chloro-2H-thieno[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C8H7ClN2O2S/c1-2-13-8(12)5-3-4-6(9)10-11-7(4)14-5/h3H,2H2,1H3,(H,10,11)

InChI Key

KOAAQRICGDIYCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2S1)Cl

Origin of Product

United States

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